molecular formula C16H15ClN2O B1392507 {[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine CAS No. 1242894-40-1

{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

Cat. No. B1392507
M. Wt: 286.75 g/mol
InChI Key: WBQGBSSBZMBRPO-UHFFFAOYSA-N
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Description

“{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 . It is a complex organic compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” could potentially involve several steps, including the formation of the indole ring and the introduction of the 4-chlorobenzoyl group . The exact synthetic route would depend on the starting materials and the specific conditions used. For instance, 4-chlorobenzoyl chloride, a compound used as an intermediate in the synthesis of pharmaceuticals, could potentially be used as a starting material .


Molecular Structure Analysis

The molecular structure of “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a 4-chlorobenzoyl group .


Chemical Reactions Analysis

The chemical reactions involving “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various types of chemical reactions .


Physical And Chemical Properties Analysis

“{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” has a predicted boiling point of 489.6±45.0 °C and a predicted density of 1.312±0.06 g/cm3 . The compound also has a predicted pKa value of 9.45±0.29 .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Summary of Application : The compound is used as an intermediate in the synthesis of pharmaceuticals .
    • Methods of Application : The compound is typically synthesized by reacting it with other compounds in a controlled environment .
    • Results or Outcomes : The resulting pharmaceuticals can have various therapeutic effects, depending on the specific compounds used in the synthesis .
  • Multi-target Therapeutic Agents

    • Summary of Application : Derivatives of isatin-based Schiff bases, which include {[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine, are being explored as multi-target agents .
    • Methods of Application : These derivatives are synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .
    • Results or Outcomes : In vitro biological studies were performed, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities . The four derivatives possess the highest activities .

Future Directions

The future directions for research on “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” could potentially include further exploration of its biological activities and potential applications in various fields . Given the wide range of biological activities reported for compounds containing an indazole moiety, “{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” could potentially be a valuable target for future research .

properties

IUPAC Name

[6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-14-5-3-13(4-6-14)16(20)19-8-7-12-2-1-11(10-18)9-15(12)19/h1-6,9H,7-8,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQGBSSBZMBRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CN)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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